N-Cyclopropylmethyl Group Imparts Exceptional Dopamine Transporter Selectivity (SERT/DAT = 1060) vs. Other N-Substituents on the 8-Azabicyclo[3.2.1]octane Scaffold
In a systematic structure–activity relationship study by Cararas et al. (2011), a series of 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives were evaluated for binding affinity at DAT, SERT, and NET. The 8-cyclopropylmethyl derivative (compound 22e) exhibited a DAT Ki of 4.0 nM and a SERT/DAT selectivity ratio of 1060, making it the most DAT-selective ligand in the entire series [1]. In comparison, the 8-chlorobenzyl analog (22g) showed a DAT Ki of 3.9 nM but preferential NET/DAT selectivity (1358) rather than SERT/DAT selectivity, while earlier N-alkylaryl analogs in the same scaffold series achieved at most ~300-fold SERT/DAT selectivity [1]. This demonstrates that the cyclopropylmethyl group confers a qualitatively distinct selectivity profile compared to benzyl, chlorobenzyl, and other N-substituents. IMPORTANT CAVEAT: These data are derived from the 3-diarylmethoxyethylidenyl scaffold, not the 3-carboxylic acid. The differential selectivity is attributed specifically to the N-cyclopropylmethyl pharmacophore and is presented here as class-level inference for the target compound.
| Evidence Dimension | DAT binding affinity and SERT/DAT selectivity ratio |
|---|---|
| Target Compound Data | DAT Ki = 4.0 nM; SERT/DAT = 1060 (for 8-cyclopropylmethyl-3-diarylmethoxyethylidenyl analog 22e) |
| Comparator Or Baseline | 8-Chlorobenzyl analog 22g: DAT Ki = 3.9 nM, NET/DAT = 1358; earlier 8-alkylaryl analogs: SERT/DAT ≤ ~300 |
| Quantified Difference | SERT/DAT selectivity for N-cyclopropylmethyl (1060) is >3.5-fold higher than the best prior analogs (~300); selectivity vector differs qualitatively from N-chlorobenzyl (NET/DAT-biased) |
| Conditions | Radioligand binding assays using [3H]WIN 35,428 (DAT), [3H]citalopram (SERT), and [3H]nisoxetine (NET) in rat brain membranes; Bioorg Med Chem 2011 |
Why This Matters
For procurement decisions: if the intended downstream application involves monoamine transporter pharmacology (e.g., DAT-selective ligand development), the N-cyclopropylmethyl substituent is essential—generic N-methyl or N-benzyl analogs will not reproduce the DAT-over-SERT selectivity profile.
- [1] Cararas SA, Lomenzo SA, Iyer MR, et al. Further structure–activity relationship studies on 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives at monoamine transporters. Bioorg Med Chem. 2011;19(24):7551–7558. PMID: 22055716. View Source
